Bis(4-(tert-butyl)cyclohexyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of tert-butyl groups attached to cyclohexyl rings, along with a decanoate ester linkage. Its molecular structure imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-tert-butylcyclohexanol with phosgene to form 4-tert-butylcyclohexyl chloroformate. This intermediate is then reacted with decanoic acid and a suitable catalyst to form the desired ester linkage .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and catalysts to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as final products in various applications .
Scientific Research Applications
Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with specific molecular targets and pathways. The compound’s ester linkage allows it to participate in hydrolysis reactions, releasing active intermediates that can interact with enzymes or receptors. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Bis(4-tert-butylcyclohexyl) peroxydicarbonate: Known for its use as a polymerization initiator and in the preparation of polymerizable dyes[][5].
Di-tert-butyl dicyclohexyl peroxydicarbonate: Used in similar applications but with different reactivity and stability profiles[][5].
Uniqueness
Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to its specific ester linkage and the presence of both tert-butyl and dimethylaminoethyl groups. These structural features impart distinct chemical properties, making it suitable for specialized applications in various fields[5][5].
Properties
Molecular Formula |
C44H84N2O4 |
---|---|
Molecular Weight |
705.1 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 10-[[10-(4-tert-butylcyclohexyl)oxy-10-oxodecyl]-[2-(dimethylamino)ethyl]amino]decanoate |
InChI |
InChI=1S/C44H84N2O4/c1-43(2,3)37-25-29-39(30-26-37)49-41(47)23-19-15-11-9-13-17-21-33-46(36-35-45(7)8)34-22-18-14-10-12-16-20-24-42(48)50-40-31-27-38(28-32-40)44(4,5)6/h37-40H,9-36H2,1-8H3 |
InChI Key |
GAHUXPWEUWLBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC2CCC(CC2)C(C)(C)C)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.